

Spectroscopic Profile of 2-(2,2,2-Trifluoroethoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name:	2-(2,2,2-Trifluoroethoxy)ethanol
CAS No.:	2358-54-5
Cat. No.:	B1295709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(2,2,2-Trifluoroethoxy)ethanol** (CAS No. 2358-54-5). This fluoroalkoxy alcohol is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its spectral properties essential for its application and for quality control. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-(2,2,2-Trifluoroethoxy)ethanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.90	q	2H	-O-CH ₂ -CF ₃
3.75	t	2H	-CH ₂ -OH
3.65	t	2H	-O-CH ₂ -CH ₂ -OH
2.50 (broad s)	1H	-OH	

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
123.7 (q, J = 277 Hz)	-CF ₃
70.5	-O-CH ₂ -CH ₂ -OH
68.0 (q, J = 34 Hz)	-O-CH ₂ -CF ₃
61.5	-CH ₂ -OH

Solvent: CDCl₃. The quartet multiplicity of the trifluoromethyl and adjacent methylene carbons is due to coupling with the fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch
2930, 2880	Medium	C-H stretch
1280	Strong	C-F stretch
1150	Strong	C-O-C stretch

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
145	< 5	[M+H] ⁺
125	10	[M-OH] ⁺
101	30	[M-CH ₂ OH] ⁺
83	100	[CF ₃ CH ₂ O] ⁺
45	80	[CH ₂ CH ₂ OH] ⁺

Ionization method: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

- **Sample Preparation:** A sample of **2-(2,2,2-Trifluoroethoxy)ethanol** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** The spectrum is acquired at room temperature. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- **¹³C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A drop of neat **2-(2,2,2-Trifluoroethoxy)ethanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

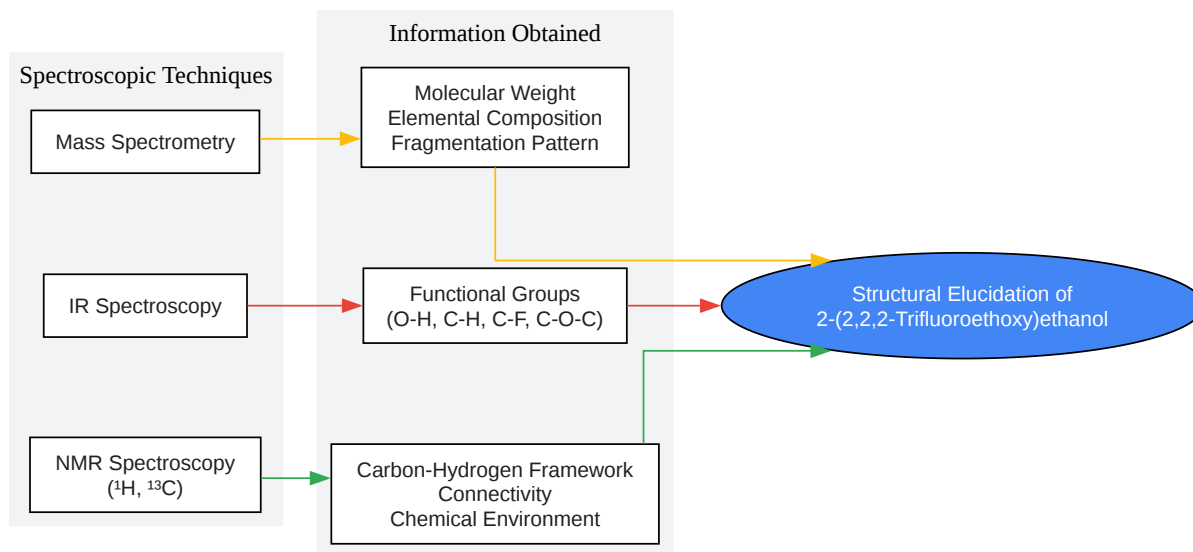
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

- **Sample Preparation:** A dilute solution of **2-(2,2,2-Trifluoroethoxy)ethanol** is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ion source where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.
- **Mass Analysis:** The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of **2-(2,2,2-Trifluoroethoxy)ethanol**.



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Caption: Workflow of Spectroscopic Analysis.

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